EthylenediaminetetraaceticacidcalciumDisodiumsalthydrate

Beschreibung

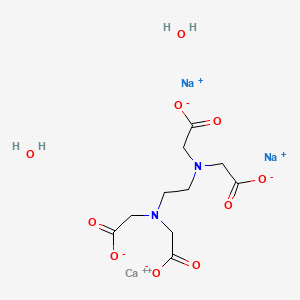

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, commonly abbreviated as CaNa₂EDTA·2H₂O, is a chelating agent with the molecular formula C₁₀H₁₂CaN₂Na₂O₈·2H₂O and a molecular weight of 410.31 g/mol . It is the calcium-sodium salt of ethylenediaminetetraacetic acid (EDTA), featuring two sodium ions, one calcium ion, and two water molecules in its crystalline structure.

Eigenschaften

Key on ui mechanism of action |

Edetate calcium disodium distributes into tissues, such as the kidney and bone, where it chelates lead ions. The lead ions are then eliminated in the normal urinary excretion of edetate. Lead in certain tissues such as the liver and bone, redistribute to other tissues after edetate calcium disodium treatment, but lead levels do not decrease to levels seen in unexposed patients. The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues. Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug. The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased. The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy. For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page. |

|---|---|

CAS-Nummer |

23411-34-9 |

Molekularformel |

C10H16CaN2Na2O9 |

Molekulargewicht |

394.30 g/mol |

IUPAC-Name |

calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;;;/p-2 |

InChI-Schlüssel |

RLGLJXRJMUNEIR-UHFFFAOYSA-L |

Kanonische SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

melting_point |

>300 |

Physikalische Beschreibung |

Pellets or Large Crystals; Liquid, Other Solid; Other Solid; Liquid; Dry Powder White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

Löslichkeit |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

Synonyme |

[(Ethylenedinitrilo)tetraacetato]calciate(2-)Disodium Hydrate; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a ligand-exchange reaction, where calcium ions displace sodium ions from Na₂EDTA. The general equation is:

Here, represents calcium salts such as calcium hydroxide (), calcium chloride (), or calcium carbonate ().

Solvent System

Temperature and Stirring

Crystallization

Yield and Purity

-

Purity controls : Reduced pressure concentration to 1/3 original volume, followed by filtration and ethanol washing.

Industrial-Scale Production from Ethylenediamine Precursors

An alternative route, employed in industrial settings, synthesizes CaNa₂EDTA·2H₂O from ethylenediamine, formaldehyde, and sodium cyanide. This method, detailed by Ataman Kimya, involves sequential hydrolysis and salt formation.

Reaction Sequence

Critical Process Parameters

Advantages and Limitations

Comparative Analysis of Synthesis Routes

Efficiency Metrics

Environmental and Economic Considerations

-

Metathesis method : Lower energy consumption but higher solvent costs.

-

Industrial route : Higher throughput but generates cyanide waste requiring treatment.

Crystallization and Drying Protocols

Crystallization Dynamics

Drying Conditions

Quality Control and Assay Methods

Titrimetric Analysis

Analyse Chemischer Reaktionen

Arten von Reaktionen

Calciumdinatriumedetat unterliegt hauptsächlich Chelatreaktionen, bei denen es stabile Komplexe mit zwei- und dreiwertigen Metallionen bildet. Dieser Chelatisierungsprozess ist entscheidend für seine Funktion bei der Entfernung von Schwermetallen aus dem Körper .

Häufige Reagenzien und Bedingungen

Die Chelatreaktionen von Calciumdinatriumedetat finden typischerweise in wässrigen Lösungen statt. Häufige Reagenzien sind Metallionen wie Blei, Zink und Cadmium. Die Reaktionsbedingungen beinhalten in der Regel einen neutralen bis leicht alkalischen pH-Wert, um eine optimale Bindung der Metallionen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Chelatreaktionen von Calciumdinatriumedetat gebildet werden, sind die Metall-EDTA-Komplexe. Diese Komplexe sind wasserlöslich und werden über den Urin aus dem Körper ausgeschieden, wodurch die Konzentration von giftigen Metallen im Körper effektiv reduziert wird .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Chelation Therapy for Metal Poisoning

Calcium disodium EDTA is primarily used in chelation therapy for the treatment of heavy metal poisoning, particularly lead and mercury. It works by binding to toxic metals in the bloodstream, facilitating their excretion through urine. The compound is administered intravenously or intramuscularly, depending on the severity of the poisoning.

- Lead Poisoning Treatment : Calcium disodium EDTA is an effective treatment for both acute and chronic lead poisoning. It is often combined with other agents like dimercaprol for enhanced efficacy in cases of lead encephalopathy .

- Plutonium Poisoning : It has also been utilized in treating plutonium poisoning, although its effectiveness for other forms of lead poisoning (e.g., tetra-ethyl lead) remains limited .

Cardiovascular Applications

Research has indicated potential applications of calcium disodium EDTA in cardiovascular disease management. Studies have explored its use in reducing blood levels of calcium during hypercalcemia and controlling ventricular arrhythmias associated with digitalis toxicity .

Agricultural Applications

In agriculture, calcium disodium EDTA serves as a chelating agent to improve nutrient availability in soil and to enhance the efficacy of agricultural chemicals:

- Nutrient Sequestration : It helps prevent the precipitation of essential nutrients like iron and zinc in alkaline soils, thus promoting better plant growth.

- Non-Pesticidal Uses : The compound is used in various formulations to enhance the stability and effectiveness of agricultural products without being classified as a pesticide .

Food Industry Applications

Calcium disodium EDTA is widely used as a food additive due to its preservative properties:

- Preservation : It acts as a sequestrant to bind trace metals that can catalyze rancidity and spoilage in food products . The permissible levels in food range from 25 to 800 ppm.

- Flavor and Color Retention : The compound helps maintain flavor and color stability in processed foods, contributing to longer shelf life .

Environmental Applications

Calcium disodium EDTA is employed in environmental science for its ability to sequester heavy metals from contaminated sites:

- Soil Remediation : Its application in soil remediation processes aids in the extraction of heavy metals from contaminated soils, making it a valuable tool for environmental cleanup efforts .

- Water Treatment : The compound can be used in water treatment facilities to remove trace metal contaminants from drinking water sources.

Case Study 1: Lead Poisoning Treatment Efficacy

A clinical study involving patients with lead poisoning demonstrated that calcium disodium EDTA effectively reduced blood lead levels within hours of administration. Patients receiving intravenous infusions showed significant improvements in neurological symptoms associated with lead toxicity.

Case Study 2: Agricultural Yield Improvement

In a field trial assessing the impact of calcium disodium EDTA on crop yield, researchers found that applying the compound significantly increased the availability of iron and zinc in soil, resulting in improved growth rates and higher yields of crops such as wheat and corn.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical | Lead and mercury poisoning treatment | Effective metal removal through chelation |

| Agricultural | Nutrient sequestration | Enhanced nutrient availability |

| Food Industry | Preservative | Maintains flavor and color stability |

| Environmental Science | Soil remediation | Heavy metal extraction from contaminated soils |

Wirkmechanismus

Edetate calcium disodium exerts its effects through chelation, where it binds to metal ions such as lead, forming stable, water-soluble complexes. These complexes are then excreted from the body via the kidneys. The chelation process involves the displacement of calcium ions by the target metal ions, which are then securely bound within the EDTA structure .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- CAS No.: 6766-87-6

- Solubility : ~500 g/L in water at 20°C

- Applications :

- Medical : Treatment of heavy metal poisoning (e.g., lead, cadmium) due to its selective binding of divalent and trivalent metal ions .

- Food Industry : Stabilizer and sequestrant in products like dairy analogs and gelatins .

- Pharmaceuticals : Certified reference material (Ph. Eur., USP, BP grades) for quality control .

Comparison with Similar EDTA Derivatives

EDTA forms stable complexes with metal ions, but its derivatives vary in cation composition, solubility, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of EDTA Salts

Table 2: Chelation Efficacy and Selectivity

Biologische Aktivität

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, commonly known as calcium disodium EDTA, is a chelating agent widely used in various medical and industrial applications. Its primary role in biological systems is to bind metal ions, thereby facilitating their excretion from the body and preventing their toxic effects. This article delves into the biological activity of calcium disodium EDTA, examining its pharmacodynamics, clinical applications, safety assessments, and case studies.

Calcium disodium EDTA has the molecular formula and is characterized by its ability to form stable complexes with divalent and trivalent metal ions. The compound exists as a dihydrate, enhancing its solubility in aqueous environments, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 430.24 g/mol |

| Solubility | Soluble in water |

| pH | 5.0 - 7.0 (1% solution) |

| Appearance | White crystalline powder |

Calcium disodium EDTA functions primarily as a chelator, binding to metal ions such as lead, mercury, and cadmium. This binding facilitates the excretion of these metals through renal pathways, thus mitigating their toxic effects on biological systems. The chelation process involves the formation of stable five- or six-membered rings with the metal ions, effectively reducing their bioavailability.

Pharmacokinetics

The pharmacokinetic profile of calcium disodium EDTA indicates a low volume of distribution and minimal penetration into tissues. It is primarily eliminated via the kidneys, with about 95% of the compound excreted unchanged in urine within 24 hours after administration .

Lead Poisoning Treatment

Calcium disodium EDTA is predominantly utilized in clinical settings for treating lead poisoning. It is administered intravenously to patients with significantly elevated blood lead levels (>70 mcg/dL), often in conjunction with other agents like dimercaprol .

Cardiovascular Disease

Recent studies have explored the use of calcium disodium EDTA in managing cardiovascular diseases. A controversial clinical trial suggested that it may reduce adverse cardiovascular outcomes in patients with a history of myocardial infarction; however, the findings remain debated due to methodological concerns .

Other Uses

Additional applications include:

- Heavy Metal Detoxification: Effective against various toxic metals such as arsenic and mercury.

- Ophthalmic Uses: Used in ophthalmology for conditions like calcific band keratopathy .

- Cosmetic Formulations: Acts as a preservative and stabilizer in cosmetic products due to its chelating properties .

Safety and Toxicity

Despite its therapeutic benefits, calcium disodium EDTA has associated risks. Adverse effects can include hypocalcemia due to calcium chelation, particularly if administered improperly or at high doses . Long-term exposure has been linked to reproductive and developmental toxicity in animal studies; however, clinical data suggest that when used appropriately, it poses minimal risk .

Table 2: Summary of Adverse Effects

| Adverse Effect | Description |

|---|---|

| Hypocalcemia | Low blood calcium levels leading to muscle spasms and cardiac issues |

| Reproductive Toxicity | Potential adverse effects observed in animal studies at high doses |

| Renal Toxicity | Risk of renal impairment with excessive use |

Case Studies

Several case studies have highlighted both the efficacy and risks associated with calcium disodium EDTA:

- Case Study on Lead Poisoning : A patient with severe lead poisoning was treated with intravenous calcium disodium EDTA resulting in a significant reduction of blood lead levels within 48 hours .

- Cardiovascular Outcomes : In a controversial study involving patients with a history of myocardial infarction, administration of calcium disodium EDTA showed a reduction in cardiovascular events compared to controls; however, methodological flaws raised questions about the validity of these findings .

- Ophthalmic Application : A case report documented successful treatment of calcific band keratopathy using calcium disodium EDTA drops, demonstrating its utility beyond systemic applications .

Q & A

Q. How is a standardized EDTA solution prepared for complexometric titrations?

Dissolve 3.723 g of calcium disodium EDTA dihydrate in distilled water to prepare 1 L of 0.01 M EDTA titrant. Standardize against a certified calcium carbonate solution at pH 10 (using an ammonia-ammonium chloride buffer and Eriochrome Black T indicator). Titrate until the color changes from wine-red to pure blue . Store the solution in polyethylene containers to prevent leaching of hardness ions from glass .

Q. What are the critical purity considerations for calcium disodium EDTA in trace metal analysis?

Ensure the compound meets pharmacopeial standards (USP, Ph. Eur.) with ≥99% purity. Verify the absence of heavy metal contaminants (e.g., Pb ≤0.001%, Fe ≤0.008%) via atomic absorption spectroscopy or ICP-MS. Use ACS-certified grades for reproducible chelation efficiency .

Intermediate Research Questions

Q. How can calcium disodium EDTA be used to quantify water hardness while minimizing interference from transition metals?

Add masking agents like sodium sulfide (Na₂S) to precipitate interfering ions (e.g., Fe³⁺, Cu²⁺) before titration. Adjust the pH to 10 with NH₃/NH₄Cl buffer to stabilize Ca²⁺ and Mg²⁺ complexes. Validate results with a blank titration to account for residual impurities .

Q. What methodological steps ensure accuracy in EDTA-based determination of aluminum ions?

Perform a back-titration: Add excess EDTA to the sample, heat to form Al-EDTA complexes, then titrate unreacted EDTA with standardized zinc sulfate at pH 5–6 (using Xylenol Orange indicator). Correct for endpoint drift caused by slow Al-EDTA formation kinetics .

Advanced Research Questions

Q. How can researchers resolve data contradictions in systems with competing chelators (e.g., citrate or phosphate)?

Conduct competitive binding studies using conditional stability constants (log K). For example, at pH 7.4, calculate the effective stability constant (log K' = log K – α, where α accounts for protonation and competing ligands). Validate via spectrophotometric titration or isothermal titration calorimetry .

Q. What strategies improve the stability of EDTA solutions in long-term environmental monitoring studies?

Store solutions in acid-washed polyethylene bottles at 4°C. Periodically restandardize using certified reference materials (e.g., NIST SRM 3128) to correct for degradation. Add 0.1% sodium azide to inhibit microbial growth in unbuffered solutions .

Q. How does the hydration state of calcium disodium EDTA affect its chelation capacity in non-aqueous matrices?

Dehydrate the dihydrate form at 110°C for 2 hours to obtain the anhydrous salt. Characterize using thermogravimetric analysis (TGA) and Karl Fischer titration. Note that anhydrous EDTA may require longer dissolution times in organic solvents like DMSO .

Methodological Notes

- Standardization Variants : While calcium-based standardization is common (e.g., using CaCO₃), zinc standardization (using high-purity Zn metal dissolved in HCl) offers higher precision for trace Mg²⁺ analysis .

- Interference Mitigation : For multi-ion systems, employ sequential masking (e.g., triethanolamine for Fe³⁺, KCN for Cu²⁺) and pH-adjusted titration steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.